

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: A

Author: BenchChem Technical

Compound of Interest

Compound Name:	(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
Cat. No.:	B1586597

Executive Summary

Boronic acids have solidified their position as indispensable pharmacophores and synthetic intermediates within modern drug discovery.^{[1][2]} Their unique properties and synthetic accessibility have made them a valuable tool in medicinal chemistry. This document provides a comprehensive technical analysis of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**, a derivative engineered with specific elector frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the properties and applications of this compound.

Table of Contents

- Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
 - 1.1. From Synthetic Tool to Therapeutic Agent
 - 1.2. Profile of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**
- Molecular Architecture and Physicochemical Rationale
 - 2.1. Structural Dissection and Functional Group Analysis
 - 2.2. Physicochemical Properties Summary
- Core Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases
 - 3.1. The Boronic Acid Pharmacophore: A Transition-State Mimic
 - 3.2. Electronic Tuning: The Role of Nitro and Ethoxycarbonyl Groups
 - 3.3. A Case Study: Inhibition of Prostate-Specific Antigen (PSA)
- Experimental Design for Mechanistic Validation
 - 4.1. Protocol: In Vitro Serine Protease Inhibition Assay
 - 4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity
- Therapeutic Landscape and Future Directions
 - 5.1. Potential Applications in Oncology and Inflammatory Disease
 - 5.2. Roadmap for Future Research
- References

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

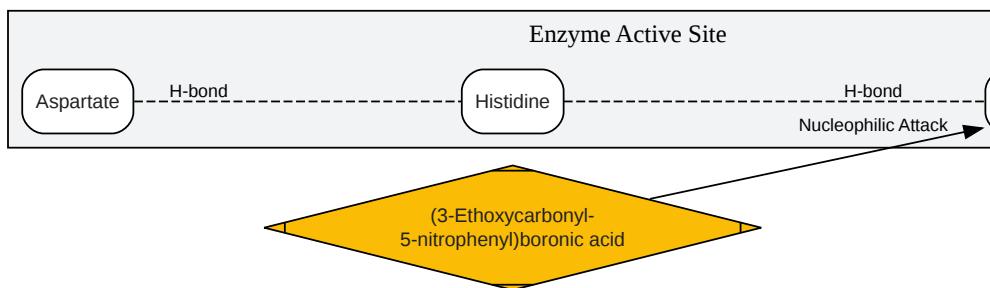
1.1. From Synthetic Tool to Therapeutic Agent

Initially celebrated for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids have evolved from being a synthetic tool to a therapeutic agent. The defining feature of a boronic acid, the $-B(OH)_2$ group, is a bioisostere of the carboxylic acid group and functions as a Lewis acid.

exceptional warhead for enzyme inhibitors.^[5] The clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β -lactamase

1.2. Profile of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) is an aromatic boronic acid strategically functionalized to enhance its chemical position and an ethoxycarbonyl group at the 3-position. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic prop


Molecular Architecture and Physicochemical Rationale

2.1. Structural Dissection and Functional Group Analysis

The biological activity of this molecule is a direct consequence of the interplay between its three key functional groups.

- **Boronic Acid (-B(OH)₂):** This is the primary pharmacophore. The boron atom is electrophilic and serves as the anchor point for forming a reversible
- **Nitro Group (-NO₂):** As a potent electron-withdrawing group, it significantly increases the Lewis acidity of the boron atom. This lowers the pKa of the
- **Ethoxycarbonyl Group (-COOEt):** This group also contributes to the electron-withdrawing nature of the ring system, further enhancing the boron's e

selectivity.

[Click to download full image](#)

Caption: Reversible covalent inhibition of a serine protease.

Experimental Design for Mechanistic Validation

To rigorously validate the hypothesized mechanism, a tiered experimental approach is necessary. The following protocols are designed to be self-validation tools.

4.1. Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a model serine protease (e.g., PSA, Trypsin, or Chymotrypsin).

Methodology:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** in 100% DMSO.
 - Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
 - Prepare a stock solution of the target serine protease in assay buffer.
 - Prepare a stock solution of a suitable fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for chymotrypsin) in assay buffer.
- Assay Plate Setup:
 - In a 96-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 μM, 50 μM, 25 μM, 12.5 μM, 6.25 μM, 3.125 μM, 1.5625 μM, 0.78125 μM).
- Enzyme-Inhibitor Pre-incubation:

- Add the serine protease solution to each well (except background wells) and incubate with the inhibitor for 15 minutes at room temperature to all
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).
 - Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (kinetic read).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well.
 - Normalize the velocities to the vehicle control (100% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine

Prep
(Inhibitor, E)

Perf
Serial I

Add
Pr

Initiate

Kine
Pl:

Calcul
Def

[Click to download fu](#)

Caption: Workflow for the in vitro enzyme inhibition assay.

4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity

Objective: To assess the compound's ability to inhibit the growth of a cancer cell line known to depend on serine protease activity (e.g., LNCaP prostate).

Methodology:

- Cell Culture:
 - Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
- Cell Seeding:
 - Trypsinize and count cells. Seed 5,000 cells per well into a 96-well cell culture plate and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** in complete cell culture medium.
 - Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for 72 hours.
- Viability Assessment:
 - Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
 - Measure the resulting luminescence or absorbance signal using a microplate reader.
- Data Analysis:
 - Normalize the viability data to the vehicle control (100% viability).
 - Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Therapeutic Landscape and Future Directions

5.1. Potential Applications in Oncology and Inflammatory Disease

The likely mechanism as a serine protease inhibitor positions **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** as a promising candidate for therapeutic development.

- Oncology: Many serine proteases, including PSA, are involved in tumor progression, invasion, and metastasis. [9] This compound serves as an excellent inhibitor of these proteases that contribute to tissue damage in conditions such as COPD, arthritis, and cystic fibrosis. Inhibiting these could offer a powerful anti-inflammatory and anti-cancer therapeutic.

5.2. Roadmap for Future Research

While the foundational mechanism is clear, further work is required to fully characterize this compound for therapeutic development.

- Selectivity Profiling: Screen the compound against a broad panel of proteases to determine its selectivity and identify primary targets.
- Structural Biology: Obtain a co-crystal structure of the inhibitor bound to a target enzyme to elucidate the specific molecular interactions driving affinity.
- Lead Optimization (SAR): Synthesize and test analogs to establish a structure-activity relationship (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties.
- In Vivo Validation: Test the compound in relevant animal models of cancer or inflammation to establish preclinical proof-of-concept.

In conclusion, **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** is a rationally designed molecule with a well-supported mechanism of action as a serine protease inhibitor.

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-a-redirect/AUZIYQF_tua5E8T5JS05b2YVzLMt03RYwOBaM1CtZ2OEiTxD689D59LkdRfqNHbFtx6pOKKVJfR_65hCZ_YQZNB1K_fP6rvozryhZrHR]
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google Cloud. [https://vertexaisearch.cloud.google.com/xxRdKIRQpLtnWOenWUSrXMVGA6F4olmqYZ9va6nMXqg7ySiWVOl3qjY01nU5KzpdqstlC9TWkFZ2_T0gZu8cMCBwh-awj3K-ouB7dz9c2STaFqm5uFYFwcwXW2hx06Pqsaids30bamPJFHDNKRY3fhwbmIEBDtBG8ZC26vaLDU75aDQtt1N9OguPWeUlheGCY=]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [https://vertexaisearch.cloud.google.com/Iw6SPW713aep40K3Unykzf5Y7_Ln4XyW97bUboO80VZhKAAi2ScCmC1x7R8hVxhQL7GgfBB3vxMQw-SVWZhaAJQvoNX8-yzKi49dskCTsDAf]
- Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. PubMed. [<https://vertexaisearch.cloud.google.com/qaMiUs6evVfIVTLaV9XkaZmmLWscz1wMDlyExCQ5s7V-9VFoa3rH5VwBlh>]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). [https://vertexaisearch.cloud.google.com/group/RHkE8rzHIQWntjam9CqRkfXleGvdyRHtQ4xI6Khnxu_v21V1DbFZKehXpAjoavuwZKIV1v7JxhU1W69Y=]
- Design and discovery of boronic acid drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfU326NglQtwrymcUv9HzZYyPEqpQ2OuN4bUGzBoMed_NMWKdQrMD_z-no37Cf9T0gw1nxQ6ypt9rC98aSpscmRV_dny2WFcUUAA-LDd9MBq9QvUwpZc_9JhC]
- 3-(Methoxycarbonyl)-5-nitrophenyl boronic acid. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvoa4U6beIJBWIEFrM_Vzt6CC_KzKvkietlY=]
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/7Y8YN7YVsj2WLUGGaznaatwSWyRDaBUhzD4SCIbwWemo6bgyHbV_rcUEaBM60tgKF_mlFmpZAnvQEONniLEPfGgGAH_zVfAfz6P5kvfAp3JM]
- Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYrTbkLPA9FmtSZo7YxM4dsoP_Tk1le3RQXX9rgP5UErGvvX1uH]
- **(3-ETHOXYCARBONYL-5-NITROPHENYL)BORONIC ACID** | CAS 850568-37-5. Iodo Chemical. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/sEh9V8HJdDBC3QUGUMmCBQKjfpCeYTaocx1y9h8vkzNs06YfsoZT8BRiZWnDwt0dXexVODCLkcHrZ18CXrLkC6V6>]
- **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.** BoroPharm Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd7Ykq9toY5hPR5aVOZgi3lqc1_Qeo8TThySjJIU4EpPStABfV2jyjyx835zbCVFEICp9Bz9_jnstylnGZoNrJcADA7-a6iceMNm6P75twwo1l866z6ZLabbZ4xt7JI]
- **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.** GlobalChemMall. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qK7jmw67OjPcA3VytBbHZ0Zl2lIQpAYz11X1aCgLe109Wzq1_d2NfztVtWLpdWKpg6iNOPs=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalchemmall.com [globalchemmall.com]
- 7. iodochem.com [iodochem.com]
- 8. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid | BoroPharm Inc. [boropharm.com]
- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: A Mechanistic and Application-Oriented Whitepaper]. BenchChe

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.